1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.
Construction of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions.
Introduction of substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group, resulting in amino derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific solvents to facilitate the reactions.
Scientific Research Applications
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways, where the compound can influence cellular responses by altering the activity of key signaling molecules .
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives with different substituents. These compounds share the core structure but differ in their chemical and biological properties due to variations in the substituents. Some examples include:
- 1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3-chlorophenyl)-8-methoxy-3-(4-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3-chlorophenyl)-8-methoxy-3-(4-aminophenyl)-1H-pyrazolo[4,3-c]quinoline
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSFUTSMWZDYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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